molecular formula C14H11N5O2S2 B10874671 2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10874671
M. Wt: 345.4 g/mol
InChI Key: WZGGXYCCPDBWLR-UHFFFAOYSA-N
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Description

2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyrimidine ring, a thiadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-phenyl-2-thioxo-1,2-dihydropyrimidine-6-carboxylic acid with 2-amino-1,3,4-thiadiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly and cost-effective may be explored.

Chemical Reactions Analysis

Types of Reactions

2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE
  • **2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11N5O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H11N5O2S2/c20-11-6-10(9-4-2-1-3-5-9)16-13(17-11)22-7-12(21)18-14-19-15-8-23-14/h1-6,8H,7H2,(H,16,17,20)(H,18,19,21)

InChI Key

WZGGXYCCPDBWLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=NN=CS3

Origin of Product

United States

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